2-Pyridinecarboxamide, N-(4-methylphenyl)-
Description
Contextualization within Pyridinecarboxamide Chemistry Research
Pyridinecarboxamides are a class of organic compounds characterized by a pyridine (B92270) ring linked to a carboxamide group. The pyridine ring, an aromatic and electron-deficient heterocycle, can engage in π-π stacking and hydrogen bonding with biological targets, enhancing binding affinity. nih.gov The amide bond is a fundamental component in numerous biologically important molecules and materials, including proteins and pharmaceuticals. nih.gov The combination of these two functional groups within the pyridinecarboxamide scaffold results in compounds with versatile chemical properties and significant biological potential. nih.govresearchgate.net
Derivatives of pyridinecarboxamide are extensively studied for their applications in supramolecular and coordination chemistry. nih.govresearchgate.netmdpi.com The nitrogen atom of the pyridine ring and the electron-rich carbonyl group of the amide can form coordination bonds with various metal ions, making them valuable ligands in the design of functional materials and catalysts. nih.gov Researchers have synthesized and characterized a wide array of these derivatives, revealing their potential in areas such as neuroprotection, antimicrobial activity, and even as agents in anticancer therapy. nih.govresearchgate.net The synthesis of these compounds is often achieved through the acylation of an amine with a derivative of a pyridinecarboxylic acid, such as an acyl chloride, a common and well-established method in organic chemistry. nih.govmdpi.com
Scope and Significance in Contemporary Chemical Science
The significance of N-(4-methylphenyl)-2-pyridinecarboxamide in modern chemical science stems from its potential biological activities and its utility as a building block in more complex chemical structures. The pyridine core is the second most utilized nitrogen heterocycle in pharmaceuticals approved by the FDA, highlighting the importance of pyridine-based compounds in drug design. nih.gov
Computational studies, such as those using Prediction of Activity Spectra for Substances (PASS), have been employed to predict the biological potential of N-(tolyl)picolinamide isomers, including the N-(4-methylphenyl)- variant. cyberleninka.ru These predictive analyses help save time and resources by identifying promising avenues for laboratory research. cyberleninka.ru For N-(p-tolyl)-α-picolinamide, these studies suggest a range of potential biological activities.
Table 1: Predicted Biological Activities of N-(p-tolyl)-α-picolinamide This table is generated based on predictive computational analysis and indicates potential areas for further experimental investigation.
| Predicted Activity | Pa (Probability to be active) | Pi (Probability to be inactive) |
| 5-hydroxytryptamine release inhibitor | > 0.5 | < 0.1 |
| Amine dehydrogenase inhibitor | > 0.5 | < 0.1 |
| Membrane integrity agonist | > 0.5 | < 0.1 |
| Mucosa protector | > 0.5 | < 0.1 |
| Platelet-derived growth factor receptor kinase inhibitor | > 0.5 | < 0.1 |
| Taurine dehydrogenase inhibitor | > 0.5 | < 0.1 |
| Urethanease inhibitor | > 0.5 | < 0.1 |
| Insulin inhibitor | > 0.5 | < 0.1 |
| Source: Adapted from computational predictions for N-(tolyl)-α-picolinamides. cyberleninka.ru |
These predictions underscore the compound's potential in medicinal chemistry. For instance, the inhibition of platelet-derived growth factor receptors is a known strategy in cancer therapy. Furthermore, the structural framework of N-(4-methylphenyl)-2-pyridinecarboxamide makes it a valuable ligand in coordination chemistry. The strategic placement of nitrogen and oxygen atoms allows for chelation with metal ions, a property that is foundational to the development of new catalysts and materials with specific electronic or magnetic properties. nih.govnih.gov The study of such compounds contributes to a deeper understanding of molecular interactions, crystal engineering, and the rational design of molecules with desired functions.
Properties
IUPAC Name |
N-(4-methylphenyl)pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c1-10-5-7-11(8-6-10)15-13(16)12-4-2-3-9-14-12/h2-9H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WORRRULUJWEBMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369006 | |
| Record name | 2-Pyridinecarboxamide, N-(4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1752-86-9 | |
| Record name | 2-Pyridinecarboxamide, N-(4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry of N 4 Methylphenyl 2 Pyridinecarboxamide
Preparation of N-(4-methylphenyl)-2-pyridinecarboxamide
The formation of the amide bond in N-(4-methylphenyl)-2-pyridinecarboxamide from its precursors, 2-picolinic acid and 4-methylaniline (p-toluidine), is typically achieved through condensation reactions that involve the activation of the carboxylic acid moiety.
Condensation Reactions Utilizing Dehydrating Agents
A common and effective method for the synthesis of N-(4-methylphenyl)-2-pyridinecarboxamide involves the conversion of 2-picolinic acid into a more reactive intermediate, such as an acyl chloride, followed by reaction with 4-methylaniline. Dehydrating agents are crucial in this process to facilitate the removal of water and drive the reaction towards the formation of the amide.
One established approach is the in-situ generation of the acyl chloride of 2-picolinic acid using thionyl chloride (SOCl₂). The reaction is typically carried out in an inert solvent, and the excess thionyl chloride can be removed by evaporation, often with a solvent like toluene (B28343) to form an azeotrope. The resulting crude acyl chloride is then reacted with 4-methylaniline in the presence of a base, such as pyridine (B92270), which acts as a nucleophilic catalyst and an acid scavenger. mdpi.com The general reaction is as follows:
Step 1: Activation of 2-Picolinic Acid 2-Picolinic Acid + SOCl₂ → 2-Picolinoyl Chloride + SO₂ + HCl
Step 2: Amide Formation 2-Picolinoyl Chloride + 4-Methylaniline + Pyridine → N-(4-methylphenyl)-2-pyridinecarboxamide + Pyridinium Hydrochloride
The final product is often isolated by precipitation upon pouring the reaction mixture into cold water, followed by collection and recrystallization from a suitable solvent system like aqueous ethanol. mdpi.com
Alternative dehydrating agents and coupling reagents commonly used in amide synthesis include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), often in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). These reagents facilitate amide bond formation under milder conditions.
Optimization of Reaction Pathways and Yields
The optimization of the synthesis of N-(4-methylphenyl)-2-pyridinecarboxamide is crucial for achieving high yields and purity, which is particularly important for industrial applications. Several reaction parameters can be systematically varied to enhance the efficiency of the synthesis.
Table 1: Parameters for Optimization of N-(4-methylphenyl)-2-pyridinecarboxamide Synthesis
| Parameter | Variations | Rationale |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, Acetonitrile | The polarity and boiling point of the solvent can influence the solubility of reactants and the reaction rate. |
| Base | Pyridine, Triethylamine (TEA), Diisopropylethylamine (DIPEA), N-methylimidazole (NMI) | The choice of base affects the reaction rate and can minimize side reactions. The basicity and nucleophilicity of the amine are key factors. google.com |
| Temperature | 0 °C to reflux | Temperature control is critical. Lower temperatures can reduce side reactions, while higher temperatures can increase the reaction rate. |
| Catalyst | 4-Dimethylaminopyridine (DMAP), 1-Hydroxybenzotriazole (HOBt) | Catalysts can significantly accelerate the amide bond formation, especially when using carbodiimide (B86325) coupling agents. |
| Stoichiometry | Equimolar amounts or slight excess of one reactant | Adjusting the ratio of 2-picolinic acid to 4-methylaniline can influence the reaction equilibrium and maximize the conversion of the limiting reagent. |
By systematically adjusting these parameters, an optimal set of conditions can be identified to maximize the yield and purity of N-(4-methylphenyl)-2-pyridinecarboxamide.
Synthesis of N-(4-methylphenyl)-2-pyridinecarboxamide Derivatives
The synthesis of derivatives of N-(4-methylphenyl)-2-pyridinecarboxamide allows for the exploration of structure-activity relationships and the development of new compounds with tailored properties. This can be achieved through various functionalization strategies and the generation of structural analogs.
Strategies for Functionalization
The N-(4-methylphenyl)-2-pyridinecarboxamide scaffold offers multiple sites for functionalization on both the pyridine and the 4-methylphenyl rings.
Functionalization of the Pyridine Ring: The pyridine ring is generally electron-deficient and can undergo nucleophilic aromatic substitution, particularly if activated by an electron-withdrawing group or through the formation of an N-oxide. Electrophilic substitution is more challenging but can occur under harsh conditions, typically directing to the 3- and 5-positions. More modern approaches involve transition-metal-catalyzed C-H functionalization, which allows for the direct introduction of various substituents at specific positions of the pyridine ring. nih.gov
Functionalization of the 4-Methylphenyl Ring: The 4-methylphenyl ring is activated towards electrophilic aromatic substitution by the electron-donating methyl group. Electrophiles will preferentially attack the positions ortho to the methyl group (positions 3 and 5). The methyl group itself can also be a site for functionalization through free-radical halogenation, followed by nucleophilic substitution to introduce a variety of functional groups.
Generation of Structural Analogs and Modifications
Structural analogs of N-(4-methylphenyl)-2-pyridinecarboxamide can be systematically generated by modifying the precursor molecules, namely 2-picolinic acid and 4-methylaniline. This approach allows for the introduction of a wide range of substituents on both aromatic rings.
Table 2: Generation of Structural Analogs of N-(4-methylphenyl)-2-pyridinecarboxamide
| Precursor Modification | Example of Modified Precursor | Resulting Analog Structure |
| Substitution on the Pyridine Ring | 4-Chloro-2-picolinic acid | N-(4-methylphenyl)-4-chloro-2-pyridinecarboxamide |
| 6-Methyl-2-picolinic acid | N-(4-methylphenyl)-6-methyl-2-pyridinecarboxamide | |
| Substitution on the Phenyl Ring | 4-Chloroaniline | N-(4-chlorophenyl)-2-pyridinecarboxamide |
| 3,4-Dimethylaniline | N-(3,4-dimethylphenyl)-2-pyridinecarboxamide | |
| Variation of the Heterocyclic Carboxylic Acid | Nicotinic acid (Pyridine-3-carboxylic acid) | N-(4-methylphenyl)nicotinamide |
| Isonicotinic acid (Pyridine-4-carboxylic acid) | N-(4-methylphenyl)isonicotinamide |
The synthesis of these analogs would generally follow the same condensation methodologies as described for the parent compound, with adjustments to the reaction conditions as needed to accommodate the electronic and steric properties of the substituents. nih.gov The generation of a library of such analogs is a key strategy in drug discovery and materials science to fine-tune the biological activity or physical properties of the lead compound.
Coordination Chemistry of N 4 Methylphenyl 2 Pyridinecarboxamide As a Ligand
Ligand Design Principles and Coordination Modes
The coordination behavior of N-(4-methylphenyl)-2-pyridinecarboxamide is primarily dictated by the two key nitrogen donor atoms and the oxygen atom of the amide functionality. This arrangement allows for different coordination modes, leading to the formation of diverse metal complex structures.
Influence of Amide Deprotonation on Coordination Behavior
A crucial aspect of the ligand's versatility is the acidity of the amide proton. Under basic conditions or in the presence of certain metal ions, the amide group can be deprotonated. This deprotonation transforms the amide group into a potent anionic N-donor. Consequently, the coordination mode shifts from N,O-bidentate to N,N-bidentate, involving the pyridine (B92270) nitrogen and the deprotonated amide nitrogen. This change significantly impacts the electronic properties and geometry of the resulting metal complexes. For example, the reaction of N-(4-methylphenyl)-2-pyridinecarboxamide with Au(III) leads to the formation of a mono(amido)gold(III) chelate where the deprotonated ligand coordinates in an N,N' fashion researchgate.net. This deprotonation is a key step, often facilitating the formation of stable, neutral, or anionic complexes with higher metal-ligand bond covalency compared to coordination with the neutral ligand. The increased symmetry and altered electronic environment upon deprotonation have been observed in copper complexes of similar ligands as well nih.gov.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with N-(4-methylphenyl)-2-pyridinecarboxamide is generally achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The characterization of these complexes relies on a combination of analytical techniques, including single-crystal X-ray diffraction, infrared (IR) and UV-Vis spectroscopy, and magnetic measurements.
Group 11 Metal Complexes (e.g., Au(III), Pt(II))
Complexes of N-(4-methylphenyl)-2-pyridinecarboxamide with Group 11 metals, particularly gold and platinum, are of interest due to their potential biological activities.
Gold(III) Complexes : A notable example is the Au(III) complex, [Au(L-N,N')Cl₂], synthesized from the deprotonated form of N-(4-methylphenyl)-2-pyridinecarboxamide (HL) researchgate.net. X-ray structural analysis revealed that the Au(III) center is in a square planar geometry, coordinated by the two nitrogen atoms of the deprotonated ligand and two chloride ions researchgate.net. The synthesis involves the reaction of the ligand with a gold salt, leading to the formation of the stable chelate researchgate.net.
Platinum(II) Complexes : While specific studies on Pt(II) complexes with N-(4-methylphenyl)-2-pyridinecarboxamide are less common in the provided sources, the synthesis of Pt(II) complexes with structurally similar pyridinecarboxaldimines follows a general route. Typically, a ligand is added to a solution of a platinum precursor like [PtCl₂(coe)]₂ (coe = cis-cyclooctene) researchgate.net. The resulting complexes often exhibit a distorted square planar geometry around the platinum(II) center researchgate.netnih.gov. It is anticipated that N-(4-methylphenyl)-2-pyridinecarboxamide would form similar cis-PtCl₂(N,O-ligand) or, upon deprotonation, Pt(N,N-ligand)₂ type complexes.
Table 1: Crystallographic Data for a Gold(III) Complex
| Parameter | [Au(L-N,N')Cl₂] researchgate.net |
|---|---|
| Formula | C₁₃H₁₁AuCl₂N₂O |
| Crystal System | Monoclinic |
| Space Group | P2(1)/c |
| a (nm) | 0.8464(2) |
| b (nm) | 2.7823(6) |
| c (nm) | 1.2161(2) |
| β (°) | 104.130(3) |
| Coordination Geometry | Square Planar |
First-Row Transition Metal Complexes (e.g., Fe(II), Co(II), Ni(II), Cu(II))
N-(4-methylphenyl)-2-pyridinecarboxamide and its analogs form a wide range of complexes with first-row transition metals. The coordination geometry in these complexes is highly dependent on the metal ion, the stoichiometry, and the presence of other coordinating anions or solvent molecules.
Iron(II) Complexes : Iron(II) complexes with pyridinecarboxamide ligands have been synthesized by reacting iron(II) sulfate (B86663) with the ligand researchgate.net. For example, with picolinamide (B142947), a mononuclear complex [Fe(pia)₃]·(SO₄)·3H₂O was formed, where the Fe²⁺ ion is six-coordinated by three bidentate ligands in a mer-configuration researchgate.net. Similar octahedral geometries are expected for complexes with N-(4-methylphenyl)-2-pyridinecarboxamide.
Cobalt(II) Complexes : The reaction of cobalt(II) salts with pyridine-based amide ligands typically yields complexes where the ligand acts as a bidentate or tetradentate chelating agent researchgate.net. Often, the resulting complexes exhibit octahedral or square pyramidal geometries mdpi.com.
Nickel(II) Complexes : Nickel(II) complexes can be synthesized through electrochemical oxidation of nickel in a solution containing the ligand or by direct reaction with Ni(II) salts researchgate.netchemijournal.com. Depending on the reaction conditions and ancillary ligands, four-, five-, or six-coordinate Ni(II) complexes can be obtained, displaying geometries from square planar to octahedral luc.edunih.govchemrevlett.com.
Copper(II) Complexes : A variety of Cu(II) complexes and coordination polymers have been prepared using pyridine amides mdpi.com. In many cases, the neutral ligand coordinates through the pyridine nitrogen and amide oxygen mdpi.commdpi.com. The geometry around the Cu(II) ion is often a distorted octahedral or square pyramidal arrangement mdpi.com.
Lanthanide Complexes (e.g., La(III), Ce(III), Tb(III), Eu(III))
The coordination chemistry of N-(4-methylphenyl)-2-pyridinecarboxamide with lanthanide ions is particularly interesting due to the potential for luminescent materials.
Lanthanum(III) and Cerium(III) Complexes : Complexes of La(III) and Ce(III) with the related N-phenyl-2-pyridinecarboxamide have been synthesized and characterized. The general formula for these complexes is Ln(HL)₃(H₂O)₂₃·2H₂O (where Ln = La(III), Ce(III)) nih.gov. This indicates that three neutral ligand molecules coordinate to the lanthanide ion in a bidentate N,O-fashion, with two water molecules also in the coordination sphere, resulting in a coordination number of eight nih.gov.
Terbium(III) and Europium(III) Complexes : Tb(III) and Eu(III) complexes with N-(4-methylphenyl)-2-pyridinecarboxamide have also been studied semanticscholar.org. These complexes are of interest for their luminescent properties, where the organic ligand can act as an "antenna," absorbing energy and transferring it to the lanthanide ion, which then emits at its characteristic wavelength nih.govbelmont.edunih.gov. The synthesis typically involves reacting the ligand with a lanthanide salt, such as TbCl₃·6H₂O, in a suitable solvent mixture semanticscholar.org. The coordination environment is often high, with coordination numbers of eight or nine being common for lanthanide ions mdpi.com.
Table 2: Summary of Representative Lanthanide Complexes
| Metal Ion | Complex Formula/Type | Coordination Mode | Coordination Number | Reference |
|---|---|---|---|---|
| La(III) | La(HL)₃(H₂O)₂₃·2H₂O | N,O-bidentate (neutral ligand) | 8 | nih.gov |
| Ce(III) | Ce(HL)₃(H₂O)₂₃·2H₂O | N,O-bidentate (neutral ligand) | 8 | nih.gov |
| Tb(III) | Complexes studied for luminescence | N,O-bidentate expected | Typically 8 or 9 | semanticscholar.org |
| Eu(III) | Complexes studied for luminescence | N,O-bidentate expected | Typically 8 or 9 | semanticscholar.org |
Note: Data for La(III) and Ce(III) are for the closely related N-phenyl-2-pyridinecarboxamide ligand (HL).
Structural Elucidation of Coordination Geometries
The spatial arrangement of ligands around a central metal ion is a critical factor that dictates the physical and chemical properties of a coordination compound. For complexes involving N-(4-methylphenyl)-2-pyridinecarboxamide, various geometries are possible, influenced by the metal's oxidation state, coordination number, and electronic configuration.
Square planar geometry is commonly observed for transition metal complexes with a d⁸ electronic configuration, such as those of Platinum(II), Palladium(II), and Gold(III). libretexts.org In this arrangement, the central metal atom is surrounded by four ligands at the corners of a square.
Research into the coordination chemistry of pyridine-carboxamide ligands with Platinum(II) has led to the synthesis of dinuclear square planar tetra-chloro Pt(II) complexes. In these structures, the Pt(II) center coordinates in a bidentate fashion through the deprotonated amide nitrogen and the pyridine nitrogen of the ligand chelate. mku.ac.ke The plane of the N-(4-methylphenyl) ring is typically oriented at an angle to the square plane of the Pt(II) center. mku.ac.ke This orientation can influence the bond strengths between the platinum and the donor atoms of the bidentate ligand. mku.ac.ke
Structural analysis of these complexes reveals that the Pt-Cl bond trans to the pyridine nitrogen is often longer than the Pt-Cl bond trans to the amide group. This indicates that the pyridine acts as a net π-acceptor, while the deprotonated amide group functions as a σ-donor. mku.ac.ke This electronic differentiation is a key feature of the square planar complexes formed with this class of ligands.
The square pyramidal geometry involves a central metal atom bonded to five ligands. Four ligands lie in a plane, forming the base of the pyramid, while the fifth ligand occupies the apical position. Distortions from the ideal square pyramidal geometry are common and can arise from steric hindrance or electronic effects within the ligand framework. researchgate.net
While the N-(4-methylphenyl)-2-pyridinecarboxamide ligand is capable of forming five-coordinate complexes, specific crystallographic studies confirming a distorted square pyramidal geometry for a mononuclear complex with this exact ligand are not extensively detailed in the reviewed literature. However, related pyridine-containing ligands have been shown to form complexes with such geometries. researchgate.net The deviation from ideal geometry in these cases is often quantified by analyzing bond angles and lengths, which can be influenced by the steric bulk of substituents on the ligand. researchgate.netresearchgate.net
Trigonal bipyramidal is another common geometry for five-coordinate complexes. It consists of a central atom with three ligands in one plane (equatorial positions) at 120° angles to each other, and two ligands positioned above and below this plane (axial positions) at 90° to the equatorial plane.
As with the distorted square pyramidal geometry, specific examples of structurally characterized trigonal bipyramidal complexes featuring the N-(4-methylphenyl)-2-pyridinecarboxamide ligand are not prominently available in the surveyed scientific literature. The formation of this geometry is often dictated by the bite angle of the chelating ligand and the steric requirements of all ligands in the coordination sphere. Research on similar (2-pyridyl)alkylamine ligands with Ni(II) has shown that the ligand's bite angle can regulate the adoption of a trigonal-bipyramidal geometry.
Ligand Substitution Kinetics and Mechanisms in Metal Complexes
Ligand substitution reactions are fundamental to understanding the reactivity of coordination complexes. These studies provide insight into reaction pathways and the factors that influence reaction rates, such as the nature of the incoming and leaving groups, and the electronic and steric properties of the non-leaving ligands.
Kinetic studies of ligand substitution reactions involving square-planar Pt(II) complexes with N-aryl-2-pyridinecarboxamide ligands have been performed under pseudo first-order conditions. mku.ac.ke This experimental setup, where the concentration of the incoming nucleophile is in large excess compared to the metal complex, simplifies the rate law, allowing for the determination of the pseudo first-order rate constant (kₒₑₛ).
Table 1: Second-Order Rate Constants (k₂) for the First Substitution Step of [Pt(N-phenylpyridine-2-carboxamide)Cl₂] with Various Nucleophiles at 298 K. Data derived from studies on analogous complexes. mku.ac.ke
| Nucleophile | k₂ (M⁻¹s⁻¹) |
| Thiourea (B124793) (TU) | Value not explicitly provided for this specific monomer, but TU is consistently the most reactive nucleophile in the series. |
| N,N'-dimethylthiourea (DMTU) | Value not explicitly provided for this specific monomer. |
| N,N,N',N'-tetramethylthiourea (TMTU) | Value not explicitly provided for this specific monomer. |
Note: While the specific complex is N-phenyl, the trend in nucleophile reactivity (TU > DMTU > TMTU) is consistent across related pyridinecarboxamide complexes. mku.ac.ke
The electronic and steric properties of substituents on the non-leaving ligand can significantly influence the rate of substitution reactions. In the context of N-aryl-2-pyridinecarboxamide Pt(II) complexes, the introduction of substituents on the phenyl ring affects the reactivity of the metal center.
Specifically, the presence of a 4'-substituted phenyl group on the amide nitrogen, such as the 4-methyl group in N-(4-methylphenyl)-2-pyridinecarboxamide, has been shown to reduce the reactivity of the complex compared to derivatives with an unsubstituted phenyl group. This effect is attributed to the electronic properties of the substituent on the phenyl ring and its conformational position relative to the complex's plane. The methyl group at the para-position is electron-donating, which increases the electron density at the Pt(II) center, making it less electrophilic and thus less susceptible to nucleophilic attack. This results in a slower substitution rate.
The general order of reactivity for Pt(II) complexes with different N-aryl substituents is influenced by the electron-donating or electron-withdrawing nature of the substituent. Studies on related systems show that electron-withdrawing groups on the phenyl ring can enhance reactivity, while electron-donating groups, like the 4-methyl group, decrease it. nih.gov The steric hindrance caused by the substituent can also play a role, with bulkier groups potentially slowing the reaction rate by impeding the approach of the incoming nucleophile in an associative pathway. mku.ac.ke
Associatively Activated Substitution Mechanisms
The ligand N-(4-methylphenyl)-2-pyridinecarboxamide, acting as a bidentate N,N-donor ligand, influences the reactivity and substitution mechanisms of the metal complexes it forms. Research into its coordination complexes, particularly with platinum(II), reveals a preference for associatively activated substitution pathways. This mechanism is characterized by the initial formation of a bond between the incoming nucleophile and the metal center in the rate-determining step, leading to an intermediate or transition state with an increased coordination number.
Detailed kinetic studies on the complex [N-(4-methylphenyl)-2-pyridinecarboxamide)dichloride Pt(II)], hereafter referred to as [Pt(p-tpa)Cl₂], have provided significant insights into this mechanism. The substitution of the two coordinated chloride ligands by various thiourea-based nucleophiles was investigated under pseudo first-order conditions. The experimental data show that the observed pseudo first-order rate constants (kobs) increase linearly with the concentration of the incoming nucleophile ([Nu]), adhering to the rate law kobs = k₂[Nu]. tandfonline.com This direct dependence of the reaction rate on the nucleophile's concentration is a hallmark of an associative pathway.
The substitution process for [Pt(p-tpa)Cl₂] occurs in two distinct, consecutive steps. The first chloride ligand to be replaced is the one situated opposite the pyridyl nitrogen of the p-tpa ligand. tandfonline.com The subsequent replacement of the second chloride follows. The reactivity of the incoming nucleophiles was found to follow the order: thiourea (TU) > N,N′-dimethylthiourea (DMTU) > N,N,N′,N′-tetramethylthiourea (TMTU), reflecting the decreasing nucleophilicity and increasing steric hindrance of the substituting ligands. tandfonline.com
Research Findings:
The kinetic data for the substitution reactions of [Pt(p-tpa)Cl₂] with thiourea (TU), N,N′-dimethylthiourea (DMTU), and N,N,N′,N′-tetramethylthiourea (TMTU) underscore the associative nature of the mechanism. The second-order rate constants (k₂) quantify the intrinsic reactivity of the complex with each nucleophile, while the activation parameters provide deeper insight into the transition state.
Interactive Data Table: Second-Order Rate Constants for the Substitution Reactions of [Pt(p-tpa)Cl₂]
Note: The following data are illustrative, representing the trends and relationships described in the cited literature. They demonstrate the relative reactivity for the two consecutive substitution steps.
| Nucleophile | Substitution Step | Second-Order Rate Constant (k₂) M⁻¹s⁻¹ |
| Thiourea (TU) | 1st Step | 2.5 |
| 2nd Step | 0.8 | |
| N,N′-dimethylthiourea (DMTU) | 1st Step | 1.8 |
| 2nd Step | 0.5 | |
| N,N,N′,N′-tetramethylthiourea (TMTU) | 1st Step | 1.1 |
| 2nd Step | 0.2 |
Interactive Data Table: Activation Parameters for the Substitution of [Pt(p-tpa)Cl₂] by Thiourea (TU)
Note: The following data are representative of an associatively activated mechanism as described in the cited literature. The negative entropy of activation (ΔS‡) is the key indicator.
| Substitution Step | Enthalpy of Activation (ΔH‡) kJ/mol | Entropy of Activation (ΔS‡) J/mol·K |
| 1st Step | 45 | -85 |
| 2nd Step | 52 | -95 |
Advanced Spectroscopic and Crystallographic Investigations
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a powerful tool for elucidating the molecular structure and conformation of 2-Pyridinecarboxamide, N-(4-methylphenyl)- in solution.
The ¹H NMR spectrum of 2-Pyridinecarboxamide, N-(4-methylphenyl)- has been analyzed in detail to determine accurate chemical shifts and coupling constants. manchester.ac.uk The analysis was supported by COSY (Correlation Spectroscopy) spectra to ensure correct assignments of the proton signals. manchester.ac.uk
In these studies, 4-methylphenyl derivatives were specifically chosen over phenyl derivatives to avoid the overlapping of signals from phenyl protons with those of the pyridyl protons, allowing for a clearer interpretation of the spectrum. manchester.ac.uk The most downfield signal among the 2-pyridyl protons is attributed to H6, a characteristic feature for 2-pyridinecarboxamides due to the deshielding effect of the adjacent amide carbon. manchester.ac.uk Subsequent assignments for H3, H4, and H5 were made using COSY correlations. manchester.ac.uk
Investigations reveal that the substitution of the amide proton with a 4-methylphenyl group does not significantly alter the chemical shifts of the pyridyl protons when compared to the parent 2-pyridinecarboxamide. manchester.ac.uk The H6 proton consistently appears at a high frequency (downfield), which is attributed to the inductive effect of the nitrogen atom within the pyridine (B92270) ring. manchester.ac.uk
From the ¹H NMR data, it is inferred that the pyridyl ring is likely coplanar with the amide group. manchester.ac.uk This conformation is stabilized by a potential intramolecular hydrogen bond between the pyridyl nitrogen and the amide proton, forming a stable five-membered ring structure. manchester.ac.uk
Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for 2-Pyridinecarboxamide, N-(4-methylphenyl)- in CDCl₃
This table is interactive. Users can sort the data by clicking on the column headers.
| Proton | Chemical Shift (ppm) | Coupling Constants (Hz) |
|---|---|---|
| H3 | 8.29 | J(3,4) = 7.7 |
| H4 | 7.88 | J(4,5) = 7.7 |
| H5 | 7.45 | J(5,6) = 4.8 |
| H6 | 8.58 | J(3,5) = 1.7 |
| J(4,6) = 1.7 | ||
| J(3,6) = 0.9 |
Data sourced from reference manchester.ac.uk.
Nuclear Overhauser Enhancement (NOE) experiments provide crucial information about the spatial proximity of protons, which is essential for determining molecular conformation. manchester.ac.uk For 2-Pyridinecarboxamide, N-(4-methylphenyl)-, NOE measurements were utilized to support the conformational inferences drawn from ¹H NMR spectral analysis. manchester.ac.uk
These experiments confirmed the conformation where the pyridyl ring is coplanar with the amide group. manchester.ac.uk The spatial closeness between the amide proton and specific protons on the pyridine ring, as revealed by NOE, substantiates the proposed planar arrangement and the presence of an intramolecular hydrogen bond. manchester.ac.uk However, the specific orientation of the 4-methylphenyl group could not be conclusively determined from these measurements. manchester.ac.uk
X-ray Crystallography and Single Crystal Diffraction Studies
A review of the available scientific literature did not yield specific single-crystal X-ray diffraction studies for 2-Pyridinecarboxamide, N-(4-methylphenyl)-. Consequently, the definitive solid-state molecular structure of this compound has not been experimentally determined and reported.
Vibrational Spectroscopy (FT-IR, FT-Raman)
Experimental Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectra for 2-Pyridinecarboxamide, N-(4-methylphenyl)- were not found in the searched literature. Therefore, an analysis of the characteristic vibrational modes for the functional groups present in the molecule cannot be presented at this time.
Mass Spectrometry (ESMS, HRMS)
Advanced mass spectrometric techniques, including Electrospray Mass Spectrometry (ESMS) and High-Resolution Mass Spectrometry (HRMS), are crucial for the structural elucidation and confirmation of "2-Pyridinecarboxamide, N-(4-methylphenyl)-". These methods provide precise information on the molecular weight and elemental composition, as well as insights into the fragmentation patterns of the molecule, which are invaluable for its unambiguous identification.
Detailed Research Findings
Detailed research on the mass spectrometry of "2-Pyridinecarboxamide, N-(4-methylphenyl)-" is not extensively available in the public domain. While mass spectrometric data for related pyridinecarboxamide derivatives exist, specific ESMS and HRMS fragmentation data for the N-(4-methylphenyl) substituted compound are not provided in readily accessible scientific literature or databases.
In general, the fragmentation of similar aromatic amides under mass spectrometric conditions can be predicted. The molecular ion peak (M+) would be expected, and its high-resolution measurement would confirm the elemental formula. Key fragmentation pathways would likely involve the cleavage of the amide bond, leading to the formation of characteristic fragment ions.
For "2-Pyridinecarboxamide, N-(4-methylphenyl)-", the expected fragmentation would likely involve the following cleavages:
Cleavage of the C-N amide bond: This would result in the formation of a pyridinoyl cation and a 4-methylaniline radical, or a 4-methylphenylaminyl radical and a picolinoyl cation.
Formation of a picolinoyl cation: This fragment would correspond to the pyridinecarbonyl moiety.
Formation of a 4-methylphenyl isocyanate cation radical: Arising from rearrangement and cleavage.
Loss of carbon monoxide (CO): From the picolinoyl cation to form a pyridyl cation.
Without experimental data, the relative abundances of these fragments cannot be determined. The specific ionization technique (e.g., electrospray ionization - ESI, or electron ionization - EI) would also significantly influence the observed fragmentation pattern. For instance, ESI is a softer ionization technique that often results in a more prominent molecular ion peak with less fragmentation compared to EI.
Data Tables
Due to the absence of specific experimental data for "2-Pyridinecarboxamide, N-(4-methylphenyl)-" in the searched literature, the following tables are presented as a predictive guide based on the compound's structure.
Table 1: Predicted High-Resolution Mass Spectrometry Data
| Ion Description | Predicted Exact Mass (m/z) | Elemental Formula |
| [M+H]⁺ | 213.0971 | C₁₃H₁₃N₂O⁺ |
| [M+Na]⁺ | 235.0791 | C₁₃H₁₂N₂NaO⁺ |
| [M+K]⁺ | 251.0530 | C₁₃H₁₂N₂KO⁺ |
This is an interactive data table. You can sort and filter the data as needed.
Table 2: Predicted Major Mass Spectral Fragments
| Fragment Ion Structure | Predicted m/z | Putative Identity |
| C₅H₄NCO⁺ | 106.0422 | Picolinoyl cation |
| C₅H₄N⁺ | 78.0494 | Pyridyl cation |
| C₇H₈N⁺ | 106.0651 | 4-methylphenylaminyl cation |
| C₇H₇⁺ | 91.0542 | Tropylium cation (from rearrangement of tolyl group) |
This is an interactive data table. You can sort and filter the data as needed.
It is imperative to note that the data presented in these tables are theoretical predictions. Experimental verification through ESMS and HRMS analysis of "2-Pyridinecarboxamide, N-(4-methylphenyl)-" is necessary to confirm these values and fully characterize its mass spectrometric behavior.
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling accurate predictions of molecular properties by modeling the electron density. irjweb.com DFT calculations, particularly using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are frequently employed to investigate the geometric and electronic features of pyridinecarboxamide derivatives. ijcps.orgmdpi.comnih.gov
Optimization of Molecular Geometries and Electronic Structure Analysis
The first step in theoretical analysis is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. uci.edu For N-(p-tolyl)picolinamide, DFT calculations predict a largely planar structure, a feature common to related N-aryl picolinamides. mdpi.com The dihedral angle between the pyridine (B92270) and the N-(4-methylphenyl) rings is a critical parameter. In analogous structures, this angle is typically small, indicating a high degree of planarity which facilitates π-electron conjugation across the amide bridge. mdpi.com
Key structural parameters, including bond lengths and angles, are determined through these optimizations. Theoretical calculations generally show good agreement with experimental data from X-ray crystallography where available, with minor deviations attributable to the fact that calculations are often performed on an isolated molecule in the gas phase, whereas experimental data reflects the solid state with intermolecular interactions. mdpi.com
| Parameter | Typical Predicted Value |
|---|---|
| C=O Bond Length (Amide) | ~1.24 Å |
| C-N Bond Length (Amide) | ~1.36 Å |
| Pyridine C-C(O) Bond Length | ~1.51 Å |
| N-C (Amide-Aryl) Bond Length | ~1.42 Å |
| Pyridine-Amide Dihedral Angle | 5-15° |
| Amide-Aryl Dihedral Angle | 10-20° |
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. irjweb.commdpi.com
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap suggests the molecule is more polarizable and reactive. researchgate.net For N-(p-tolyl)picolinamide, the HOMO is typically localized over the electron-rich N-(4-methylphenyl) ring, while the LUMO is predominantly distributed over the electron-deficient pyridine ring and the carboxamide linker. This distribution facilitates intramolecular charge transfer (ICT) from the phenyl ring to the pyridine moiety.
| Parameter | Typical Calculated Value (eV) |
|---|---|
| HOMO Energy | -6.0 to -6.5 eV |
| LUMO Energy | -1.5 to -2.0 eV |
| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 eV |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by translating the complex wavefunction into a simple Lewis structure representation of localized bonds and lone pairs. uni-muenchen.de This method is particularly useful for analyzing hyperconjugative interactions and intramolecular charge transfer. materialsciencejournal.org
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP(O) of C=O | π(N-Camide) | ~25-35 | Resonance Stabilization |
| LP(N) of Amide | π(C=O) | ~40-50 | Amide Resonance |
| π(C=C)Aryl | π(C=C)Pyridine | ~5-10 | Intramolecular Charge Transfer |
| LP(N)Pyridine | σ(N-H)Amide | ~2-5 | Intramolecular H-Bond |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov These simulations can provide valuable insights into the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological receptor. semanticscholar.org By simulating the molecule's behavior over nanoseconds or longer, MD can reveal transient binding pockets on proteins or the stability of specific ligand conformations. nih.govnih.gov While highly applicable for studying the dynamic behavior and binding stability of N-(p-tolyl)picolinamide, specific MD simulation studies focused solely on this compound are not prevalent in the reviewed literature. However, the methodology is widely used to refine docking poses and understand the stability of ligand-protein complexes involving similar carboxamide structures. nih.govresearchgate.net
Conformational Analysis and Tautomerism Studies
The biological activity and physical properties of a molecule are heavily dependent on its three-dimensional shape or conformation. For N-(p-tolyl)picolinamide, rotation around the single bonds of the amide linker gives rise to different conformers. Conformational analysis of related N-(fluorophenyl)pyridinecarboxamides has shown that the planarity of the molecule is a key factor. researchgate.net
A critical feature for 2-pyridinecarboxamides is the formation of a stabilizing intramolecular hydrogen bond between the amide N-H group and the nitrogen atom of the pyridine ring. mdpi.com This interaction significantly favors a cis conformation of the amide group relative to the pyridine ring, leading to a more planar and rigid structure.
Tautomerism, the interconversion of structural isomers through proton migration, is also a consideration for carboxamides. wikipedia.org The amide-imidol tautomerism is possible for N-(p-tolyl)picolinamide, where a proton moves from the nitrogen to the oxygen atom of the amide group. However, computational and experimental studies on similar systems consistently show that the amide tautomer is significantly more stable and is the overwhelmingly predominant form in solution and the solid state. mdpi.comresearchgate.netnih.govnih.gov
Molecular Docking Studies with Protein Motifs (focus on theoretical binding modes)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com It is an essential tool in drug discovery for identifying potential binding modes and estimating binding affinity. nih.govresearcher.life
For N-(p-tolyl)picolinamide and related structures, docking studies have been performed to explore their theoretical binding to various protein targets. These studies reveal that the molecule's distinct structural features dictate its interactions. The pyridine nitrogen and the amide oxygen often act as hydrogen bond acceptors, while the amide N-H group serves as a hydrogen bond donor. The two aromatic rings (pyridine and 4-methylphenyl) typically engage in hydrophobic and π-stacking interactions with nonpolar amino acid residues in the protein's binding pocket. nih.govresearchgate.net
Structure Reactivity Relationships in N 4 Methylphenyl 2 Pyridinecarboxamide Systems
Electronic Effects of Substituents on Ligand Reactivity and Metal Coordination
The electronic properties of N-(4-methylphenyl)-2-pyridinecarboxamide are significantly influenced by the substituents on both the pyridine (B92270) and phenyl rings. The 4-methyl group on the phenyl ring is an electron-donating group (EDG) through induction and hyperconjugation. This increases the electron density on the phenyl ring and, by extension, on the amide nitrogen atom. An increase in electron density on the amide nitrogen can enhance its Lewis basicity, potentially strengthening the M-N(amide) bond if the amide nitrogen is involved in coordination.
In a broader context, studies on related picolinamide (B142947) ligands have shown that substituents play a crucial role in determining the redox properties of the metal center and, consequently, the catalytic efficacy of the complex. nih.gov For instance, the electronic nature of substituents on the picolinamide framework has been found to be important for the development of efficient and tunable ligands for copper-based chemistry. nih.gov
The coordination of picolinamide-based ligands can be modulated by a combination of steric hindrance and the electronic effect of the metal ions. tandfonline.com For example, in palladium(II) complexes with picolinamide derivatives, the interplay of these factors can lead to different coordination modes, such as monodentate coordination through the pyridyl-N atom or bidentate chelation via both the pyridyl-N and amido-O atoms. tandfonline.com
The following table summarizes the expected electronic effects of the 4-methyl substituent on the ligating properties of N-(4-methylphenyl)-2-pyridinecarboxamide.
| Substituent | Position | Electronic Effect | Impact on Ligand Reactivity and Metal Coordination |
| 4-Methyl | Phenyl ring | Electron-donating | - Increases electron density on the amide nitrogen.- May enhance the Lewis basicity of the amide nitrogen.- Can indirectly influence the electronic environment of the pyridine nitrogen. |
Steric Hindrance and Conformational Disposition in Metal Complex Formation
The relative orientation of the pyridine and phenyl rings is a key conformational feature. In the solid state, related molecules like N-(4-methoxyphenyl)picolinamide have been shown to be nearly coplanar, with a small dihedral angle between the pyridine and benzene (B151609) rings. nih.gov This planarity is often stabilized by intramolecular hydrogen bonds. nih.gov However, upon coordination to a metal ion, the ligand may adopt a different conformation to accommodate the geometric constraints of the metal's coordination sphere.
The steric demands of the N-(4-methylphenyl) group can influence the coordination number and geometry of the resulting metal complex. For instance, in complexes with bulky picolinamide ligands, steric repulsion between the ligands can lead to distorted coordination geometries. tandfonline.com This can be seen in the formation of tetrahedral or square planar complexes, where the ligand arrangement minimizes steric clashes.
The conformational flexibility of the amide linkage also contributes to the structural diversity of these complexes. Rotation around the C(amide)-N(phenyl) bond can lead to different conformers, and the preferred conformation in a metal complex will be the one that minimizes steric strain while maximizing the stability of the coordination bonds.
The table below outlines the potential steric effects and conformational aspects of N-(4-methylphenyl)-2-pyridinecarboxamide in metal complex formation.
| Feature | Description | Impact on Metal Complex Formation |
| Steric Bulk of N-(4-methylphenyl) group | The tolyl group introduces significant steric hindrance. | - Can influence the coordination number of the metal ion.- May lead to distorted coordination geometries.- Can affect the approach of other ligands to the metal center. |
| Dihedral Angle between Rings | The relative orientation of the pyridine and phenyl rings. | - A smaller dihedral angle promotes planarity, which can be favorable for certain crystal packing arrangements.- Coordination to a metal may force a change in the dihedral angle to accommodate the preferred geometry of the complex. |
| Amide Bond Conformation | The geometry (cis/trans) and rotational freedom around the amide bond. | - The trans conformation is generally favored.- Rotation around the C-N bonds can lead to different spatial arrangements of the phenyl group relative to the pyridine ring. |
Chelation Effects and Thermodynamic Stability of Metal Complexes
N-(4-methylphenyl)-2-pyridinecarboxamide can act as a bidentate ligand, coordinating to a metal ion through the pyridine nitrogen and the amide oxygen, forming a stable five-membered chelate ring. This chelation significantly enhances the thermodynamic stability of the resulting metal complexes, an observation known as the chelate effect. The increased stability of chelate complexes compared to their non-chelated analogues is primarily due to a favorable entropy change upon complexation.
The thermodynamic stability of these complexes is also influenced by the nature of the metal ion, including its size, charge, and electronic configuration. For example, harder metal ions will prefer to coordinate with the harder oxygen donor of the amide group, while softer metal ions may show a preference for the softer nitrogen donor of the pyridine ring.
The table below summarizes the key aspects of chelation and thermodynamic stability for metal complexes of N-(4-methylphenyl)-2-pyridinecarboxamide.
| Parameter | Description | Significance |
| Chelate Effect | The enhanced stability of a complex containing a chelate ring compared to a complex with analogous monodentate ligands. | - Results in higher formation constants for the metal complexes.- Contributes to the overall thermodynamic stability. |
| Stability Constant (log β) | A measure of the strength of the interaction between the metal ion and the ligand. | - Higher values indicate greater stability of the complex.- Can be determined experimentally through techniques like potentiometric or spectrophotometric titrations. |
| Thermodynamic Parameters (ΔG, ΔH, ΔS) | Gibbs free energy, enthalpy, and entropy changes associated with complex formation. | - A negative ΔG indicates a spontaneous complexation reaction.- ΔH reflects the strength of the coordination bonds formed.- A positive ΔS, often driven by the chelate effect, contributes significantly to the stability. |
Impact of Derivatization on Coordination Properties
The coordination properties of N-(4-methylphenyl)-2-pyridinecarboxamide can be systematically tuned through derivatization of the ligand framework. Introducing different functional groups at various positions on the pyridine or phenyl rings can alter the electronic and steric characteristics of the ligand, thereby influencing its interaction with metal ions.
For example, the introduction of electron-withdrawing groups (EWGs) on the pyridine ring would decrease the basicity of the pyridine nitrogen, potentially weakening the M-N(pyridine) bond. Conversely, placing EDGs on the pyridine ring would be expected to strengthen this bond. Similarly, modifying the substituents on the phenyl ring can modulate the electronic properties of the amide group and introduce steric constraints that favor specific coordination geometries.
The synthesis of derivatives of N-(4-methylphenyl)-2-pyridinecarboxamide allows for the fine-tuning of its ligating properties for specific applications, such as catalysis, sensing, or the development of materials with desired magnetic or optical properties. For example, picolinamide derivatives have been explored as effective ligands in copper-catalyzed reactions, where the substituents on the ligand play a crucial role in the catalytic cycle. nih.gov
The following table provides a hypothetical overview of how different derivatizations could impact the coordination properties of N-(4-methylphenyl)-2-pyridinecarboxamide.
| Derivatization Site | Type of Substituent | Expected Impact on Coordination Properties |
| Pyridine Ring | Electron-Withdrawing Group (e.g., -NO₂, -Cl) | - Decreases the basicity of the pyridine nitrogen.- May lead to weaker M-N(pyridine) coordination.- Can alter the redox potential of the metal center in the complex. |
| Pyridine Ring | Electron-Donating Group (e.g., -OCH₃, -NH₂) | - Increases the basicity of the pyridine nitrogen.- May lead to stronger M-N(pyridine) coordination.- Can influence the electronic structure and reactivity of the complex. |
| Phenyl Ring (ortho positions) | Bulky Substituent (e.g., -t-butyl) | - Increases steric hindrance around the amide group.- May force a larger dihedral angle between the rings.- Could favor the formation of complexes with lower coordination numbers. |
| Amide Linkage | N-alkylation | - Prevents the amide nitrogen from acting as a hydrogen bond donor.- Can alter the conformational preferences of the ligand.- May disfavor certain crystal packing arrangements. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for 2-Pyridinecarboxamide, N-(4-methylphenyl)-, and how can purity be validated?
- Methodological Answer : The synthesis typically involves coupling 2-pyridinecarboxylic acid derivatives with 4-methylaniline under catalytic conditions (e.g., EDC/HOBt for amide bond formation). Post-synthesis, purity validation requires HPLC (≥98% purity threshold, as in ) coupled with mass spectrometry for molecular weight confirmation. NMR (¹H/¹³C) is critical for structural verification, particularly to confirm the absence of unreacted intermediates or regioisomers .
Q. How can researchers characterize the crystalline structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard for resolving molecular conformation and packing. For example, studies on analogous carboxamides (e.g., N-(4-Chlorophenyl)-4-methylpiperidine-1-carboxamide in ) reveal bond lengths (e.g., C=O at ~1.23 Å) and torsion angles critical for understanding intermolecular interactions. Powder XRD and DSC can further assess crystallinity and phase transitions .
Q. What safety precautions are recommended for handling this compound?
- Methodological Answer : Safety data sheets (SDS) indicate acute toxicity risks (Category 4 for oral/dermal/inhalation routes; ). Handling requires PPE (gloves, lab coats, fume hoods) and adherence to GHS protocols. Toxicity data gaps () necessitate treating the compound as hazardous until further studies confirm its safety profile .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different experimental conditions?
- Methodological Answer : Discrepancies may arise from solvent polarity, pH, or temperature effects on reactivity. For instance, oxidation/reduction pathways () can yield divergent products under varying conditions. Systematic analysis using LC-MS and computational tools (e.g., DFT for reaction energetics) helps identify dominant pathways. Cross-referencing with crystallographic data ( ) can clarify structural influences on reactivity .
Q. What experimental design strategies optimize reaction yields for derivatives of this compound?
- Methodological Answer : Factorial design (e.g., 2³ designs) efficiently explores variables like catalyst loading, temperature, and solvent polarity. For example, highlights how such designs reduce resource use while maximizing data output. Response surface methodology (RSM) can further refine optimal conditions for scale-up .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations predict binding affinities to enzymes/receptors. Analogous studies on trifluoromethylbenzamide derivatives () demonstrate how hydrophobic/electrostatic interactions drive activity. QSAR models can correlate structural features (e.g., logP, H-bond donors) with observed bioactivity .
Q. What advanced techniques validate polymorphic forms of this compound?
- Methodological Answer : Synchrotron PXRD and solid-state NMR differentiate polymorphs, which impact solubility and stability. For example, ’s crystallographic data (unit cell parameters: a=13.286 Å, b=9.1468 Å) provide a reference for detecting new polymorphs. Terahertz spectroscopy and thermal gravimetric analysis (TGA) further characterize lattice dynamics .
Q. How do researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer : Accelerated stability studies (ICH guidelines) expose the compound to 40°C/75% RH for 6 months. LC-MS monitors degradation products, while FTIR tracks functional group integrity. For hygroscopic analogs (), Karl Fischer titration quantifies water uptake, and DSC identifies glass transition temperatures (Tg) critical for formulation .
Key Methodological Takeaways
- Structural Analysis : Prioritize XRD and spectroscopic validation to avoid misassignment of regioisomers or polymorphs.
- Data Reconciliation : Use multivariate analysis and computational tools to resolve experimental inconsistencies.
- Safety Protocols : Adopt precautionary measures due to incomplete toxicity profiles ().
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
